X-press Tag Peptide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
X-press Tag Peptide is a synthetic peptide used primarily for protein purification. It is an N-terminal leader peptide that contains a polyhistidine sequence, the Xpress epitope (part of bacteriophage T7 gene 10 protein), and an enterokinase cleavage site . This peptide is recognized by anti-Xpress antibodies, making it a valuable tool in various biochemical and molecular biology applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of X-press Tag Peptide involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process includes the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The amino acids are protected by specific groups to prevent unwanted reactions. The peptide is then cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and consistency. The purification of the peptide is typically achieved through high-performance liquid chromatography (HPLC), ensuring high purity and quality .
Chemical Reactions Analysis
Types of Reactions: X-press Tag Peptide can undergo various chemical reactions, including:
Oxidation: The peptide may be oxidized under specific conditions, leading to the formation of disulfide bonds between cysteine residues.
Reduction: Reduction reactions can break disulfide bonds, converting them back to free thiol groups.
Substitution: The peptide can participate in substitution reactions, where specific amino acids are replaced with others to modify its properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol.
Substitution: Specific amino acid derivatives and coupling reagents in SPPS.
Major Products Formed: The major products formed from these reactions include modified peptides with altered structural and functional properties, such as enhanced stability or altered binding affinity .
Scientific Research Applications
X-press Tag Peptide has a wide range of applications in scientific research:
Chemistry: Used in the study of protein-protein interactions and the development of novel biochemical assays.
Biology: Facilitates the purification and detection of recombinant proteins in various biological systems.
Medicine: Employed in the development of therapeutic proteins and the study of disease mechanisms.
Industry: Utilized in the production of biopharmaceuticals and the development of diagnostic tools .
Mechanism of Action
The mechanism of action of X-press Tag Peptide involves its recognition by anti-Xpress antibodies. The polyhistidine sequence allows for affinity purification using metal ion chromatography, while the enterokinase cleavage site enables the removal of the tag after purification. This combination of features makes this compound a versatile tool for protein purification and analysis .
Comparison with Similar Compounds
Polyhistidine Tag: A commonly used tag for protein purification, consisting of multiple histidine residues.
Glutathione S-Transferase (GST) Tag: A fusion protein used for purification and detection.
Green Fluorescent Protein (GFP) Tag: Used for visualization and tracking of proteins in live cells
Uniqueness of X-press Tag Peptide: this compound is unique due to its combination of a polyhistidine sequence, Xpress epitope, and enterokinase cleavage site. This combination allows for efficient purification, detection, and subsequent removal of the tag, making it highly versatile compared to other tags .
Properties
Molecular Formula |
C41H59N9O20 |
---|---|
Molecular Weight |
998.0 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C41H59N9O20/c1-18(2)11-23(45-34(62)21(43)13-29(52)53)35(63)46-24(12-19-6-8-20(51)9-7-19)36(64)47-26(15-31(56)57)38(66)49-28(17-33(60)61)40(68)50-27(16-32(58)59)39(67)48-25(14-30(54)55)37(65)44-22(41(69)70)5-3-4-10-42/h6-9,18,21-28,51H,3-5,10-17,42-43H2,1-2H3,(H,44,65)(H,45,62)(H,46,63)(H,47,64)(H,48,67)(H,49,66)(H,50,68)(H,52,53)(H,54,55)(H,56,57)(H,58,59)(H,60,61)(H,69,70)/t21-,22-,23-,24-,25-,26-,27-,28-/m0/s1 |
InChI Key |
FWMNKRVHBHKBMO-VXBMVYAYSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(=O)O)N |
SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(=O)O)N |
sequence |
One Letter Code: DLYDDDDK |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.